molecular formula C25H24ClN3O2 B2567609 1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894022-55-0

1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2567609
CAS No.: 894022-55-0
M. Wt: 433.94
InChI Key: FZZFGWDVCDDSMO-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with the molecular formula C25H24ClN3O2 and a molecular weight of 433.94.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with dibenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1,1-Dibenzyl-3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1,1-Dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Uniqueness

1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to its analogs.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2/c26-21-11-13-23(14-12-21)29-18-22(15-24(29)30)27-25(31)28(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14,22H,15-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZFGWDVCDDSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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